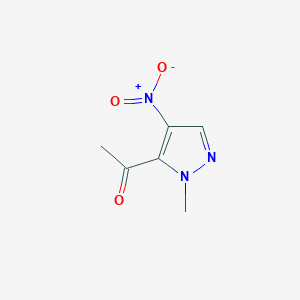
1-(2,3-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea, also known as DFMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DFMU is a urea derivative that is commonly used as a reagent in the synthesis of various organic compounds.
Scientific Research Applications
Crystallography and Structural Analysis
The study of crystal structures plays a crucial role in understanding the molecular configuration and interactions of chemical compounds. For instance, the crystal structure of similar urea derivatives has been determined through single crystal X-ray diffraction analysis, revealing insights into molecular planarity, intramolecular N-H...O hydrogen bonds, and weak C-H...O interactions, which are vital for understanding their chemical behavior and potential applications in materials science and engineering (Habibi et al., 2013).
Computational and Structural Studies
Computational chemistry offers profound insights into the molecular geometry, electronic structure, and interaction mechanisms of compounds. Studies involving computational, 1H NMR, and X-ray structural analyses of urea derivatives have shed light on their conformational dynamics, equilibrium states, and molecular interactions, providing valuable information for the design of new materials and pharmaceuticals (Martin & Breton, 2017).
Material Science and Engineering
Urea derivatives find applications in material science, particularly in the development of new materials with unique properties. For example, the corrosion inhibition performance of triazinyl urea derivatives has been evaluated for mild steel protection, revealing their potential as efficient corrosion inhibitors due to their strong adsorption on metal surfaces (Mistry et al., 2011). Furthermore, the microbial degradation of methyleneureas, a class of slow-release fertilizers, highlights the environmental and agricultural significance of urea derivatives, offering insights into their role in sustainable agriculture and bioremediation processes (Jahns & Kaltwasser, 2000).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10-8-12(11(2)22-10)9-17-16(19)18-13-6-5-7-14(20-3)15(13)21-4/h5-8H,9H2,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGFZWLCIDQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2680383.png)



![6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2680389.png)



![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate](/img/structure/B2680396.png)

![2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B2680400.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2680403.png)
